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Cholesterol-2,2,3,4,4,6-d6

Cat. No.: B1140991
CAS No.: 92543-08-3
M. Wt: 392.7 g/mol
InChI Key: HVYWMOMLDIMFJA-QSOBUISFSA-N
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Description

Significance of Stable Isotope Tracers in Lipidomics and Sterol Metabolism Studies

Stable isotope labeling is a foundational methodology for investigating the metabolic parameters of lipids in various cell types. nih.gov Unlike radioactive isotopes, stable isotopes are non-toxic and can be safely used in a wide range of studies, including those involving humans. bioscientifica.comnih.gov This approach allows researchers to create "tracers," which are molecules where a common atom (like hydrogen) is replaced by its heavier, less abundant, stable isotope (like deuterium). bioscientifica.com These labeled molecules are biochemically identical to their natural counterparts and are metabolized in the same way. semanticscholar.org

The primary advantage of using stable isotope tracers is the ability to distinguish them from the naturally occurring, unlabeled molecules ("tracee") within a biological system. bioscientifica.com This distinction is typically achieved using mass spectrometry, which separates molecules based on their mass-to-charge ratio. nih.govbioscientifica.com By introducing a labeled precursor into a system, scientists can track its incorporation into various downstream products over time. This enables the direct measurement of metabolic fluxes, such as the rates of cholesterol synthesis, absorption, and turnover, providing a dynamic picture of lipid metabolism that cannot be obtained from static concentration measurements alone. bioscientifica.commdpi.com This technique has become a gold-standard method for studying the metabolism of lipids and lipoproteins. bioscientifica.com

Overview of Deuterated Compounds in Biochemical Investigations

Deuterium (B1214612), an isotope of hydrogen also known as heavy hydrogen, contains one proton and one neutron, making it twice as heavy as the common hydrogen isotope, protium (B1232500). clearsynth.com When hydrogen atoms in a molecule are replaced by deuterium, the resulting deuterated compound has a higher mass but retains the same chemical structure and reactivity. clearsynth.comthalesnano.com This mass difference is the key to their utility in biochemical research. clearsynth.com

Deuterated compounds serve several critical functions:

Metabolic Tracing: As discussed, they allow researchers to follow the journey of a molecule through complex biochemical pathways. clearsynth.comthalesnano.com By analyzing the distribution of deuterium in various metabolites, the contributions of different pathways can be quantified. elifesciences.org

Internal Standards: In quantitative analysis, particularly in mass spectrometry, deuterated compounds are considered ideal internal standards. thalesnano.comresearchgate.net An internal standard is a known quantity of a substance added to an unknown sample to aid in the quantification of a specific analyte. Because a deuterated standard has nearly identical chemical and physical properties to the analyte of interest (e.g., extraction efficiency, chromatographic retention time, and ionization response), it can correct for sample loss and variations during analysis, leading to highly accurate and precise measurements. thalesnano.compublicationslist.org

Mechanistic Studies: The increased mass of deuterium can slightly alter the vibrational frequency of chemical bonds, which can, in turn, affect the rates of chemical reactions. This "kinetic isotope effect" is a valuable tool for elucidating the mechanisms of enzyme-catalyzed reactions. researchgate.net

Unique Advantages of Cholesterol-2,2,3,4,4,6-d6 as a Research Tool

This compound is a specific isotopic variant of cholesterol where six hydrogen atoms at positions 2, 2, 3, 4, 4, and 6 on the steroid nucleus have been replaced with deuterium atoms. ebi.ac.ukscbt.com This particular labeling pattern confers several unique advantages, making it a widely used tool in cholesterol research.

The primary application of this compound is as an internal standard for the precise quantification of cholesterol and its metabolites in biological samples using mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). ebi.ac.uknih.govchembk.com Its nearly identical behavior to natural cholesterol during sample preparation and analysis ensures high accuracy. publicationslist.orguow.edu.au For instance, in studies of cholesterol uptake by cells, this compound is used to quantify both the uptake of other labeled cholesterol variants (like those containing carbon-13) and the endogenous cholesterol already present in the cells. publicationslist.orgnih.gov

The stability of the deuterium labels on the A-ring of the cholesterol molecule is a key feature. These positions are not typically involved in the primary metabolic transformations of cholesterol, such as esterification or conversion to bile acids, meaning the deuterium atoms are less likely to be lost or exchanged during metabolic processes. This stability is crucial for ensuring that the tracer accurately reflects the metabolic fate of the cholesterol backbone.

Furthermore, its use facilitates the development of sensitive and selective analytical methods. Research has shown that methods using this compound as an internal standard can achieve low detection and quantification limits, enabling the measurement of cholesterol in very small samples, such as tears or small numbers of cultured cells. nih.govuow.edu.au

Table 1: Properties of this compound

Property Value
Chemical Formula C₂₇H₄₀D₆O
CAS Number 92543-08-3 scbt.com
Molecular Weight ~392.70 g/mol scbt.com
Monoisotopic Mass ~470.44877 u ebi.ac.uk
Common Application Internal Standard in Mass Spectrometry chembk.com
Area of Research Lipid Metabolism, Cholesterol Uptake, Pharmacokinetics nih.govisotope.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46O B1140991 Cholesterol-2,2,3,4,4,6-d6 CAS No. 92543-08-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYWMOMLDIMFJA-QSOBUISFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Rigorous Characterization of Cholesterol 2,2,3,4,4,6 D6

Methodologies for Stereospecific Deuterium (B1214612) Incorporation

The introduction of deuterium atoms at specific, non-exchangeable positions within the cholesterol molecule is a complex process that relies on multi-step chemical synthesis.

Chemical Synthesis Pathways and Reaction Mechanisms

The synthesis of Cholesterol-2,2,3,4,4,6-d6 involves the targeted modification of the A-ring of the cholesterol skeleton. While the exact proprietary synthesis pathways are often not fully disclosed, the scientific literature outlines established stereospecific methods for deuterium incorporation at these positions. These syntheses typically start from cholesterol or a closely related steroid precursor.

General strategies often involve the following key transformations:

Ketone Formation: Oxidation of the 3β-hydroxyl group of a protected cholesterol derivative to form a 3-keto steroid (cholestenone).

Enolate Formation and Deuteration: The 3-keto group allows for the formation of enolates. Under basic conditions (e.g., NaOD in D₂O/THF), the α-protons at the C-2 and C-4 positions can be exchanged for deuterium atoms. This reaction can be repeated to ensure high levels of deuterium incorporation.

Stereospecific Reduction: The resulting deuterated 3-keto steroid is then stereospecifically reduced back to the 3β-hydroxyl group. This is a critical step to restore the natural stereochemistry of cholesterol. Reagents like lithium aluminum deuteride (B1239839) (LAD) or sodium borodeuteride can be used, which would also introduce a deuterium atom at the C-3 position.

Allylic Deuteration: Introduction of the deuterium at the C-6 position, which is an allylic position, can be achieved through various means, such as the reduction of a suitable intermediate. For instance, the conversion of cholesterol to cholesta-3,5-diene, followed by deuteration and subsequent stereocontrolled reactions, can place a deuterium atom at C-6.

Alternative advanced synthetic strategies have been described for the stereospecific labeling of the steroid nucleus. For example, palladium(0)-mediated borodeuteride reduction of intermediates like cholest-5-en-3β,4β-diol cyclic carbonate has been used to synthesize [4α-²H]-cholesterol. researchgate.net Similarly, the opening of epoxide rings with deuterated reducing agents like lithium aluminum deuteride is a well-established method for introducing deuterium with high stereospecificity, such as in the synthesis of 6β-d1-cholestenone from a 5α,6α-epoxide intermediate. researchgate.netresearchgate.net Combining these types of specific, controlled reactions allows for the step-wise construction of the desired hexa-deuterated pattern in this compound.

Strategies for Achieving High Isotopic Purity

Achieving high isotopic purity (typically >97 atom % D) is paramount for the utility of this compound as an internal standard. sigmaaldrich.comcymitquimica.com Several strategies are employed during and after synthesis to ensure this high level of deuterium enrichment:

Use of Highly Enriched Reagents: The synthesis must utilize deuterium-labeled reagents with the highest possible isotopic enrichment. This includes deuterium oxide (D₂O), deuterated solvents, and deuterated reducing agents (e.g., LiAlD₄, NaBD₄) of near 100% purity.

Multiple Exchange Cycles: For deuterium incorporation via enolization, performing multiple exchange cycles with fresh deuterated reagents can drive the reaction to completion and maximize the replacement of protons with deuterons at the C-2 and C-4 positions.

Chromatographic Purification: Following the chemical reactions, rigorous purification is essential. High-performance liquid chromatography (HPLC) is often used to separate the desired multi-deuterated product from any unlabeled or partially labeled starting materials and byproducts. rsc.org

Recrystallization: This classic purification technique can be effective in enriching the final product and removing impurities, further enhancing chemical and isotopic purity.

Analytical Validation of Deuterium Labeling and Compound Integrity

Mass Spectrometric Confirmation of Isotopic Enrichment and Positional Labeling

Mass spectrometry (MS) is a primary tool for validating deuterated standards. It confirms the successful incorporation of the correct number of deuterium atoms by measuring the mass-to-charge ratio (m/z) of the molecule.

Molecular Ion Confirmation: this compound has a molecular weight of approximately 392.69 g/mol , compared to 386.65 g/mol for unlabeled cholesterol. isotope.comsigmaaldrich.com In techniques like atmospheric pressure chemical ionization (APCI), cholesterol typically loses a water molecule, producing a characteristic ion at m/z 369 for the unlabeled compound. americanpharmaceuticalreview.com For this compound, this corresponding ion is observed at m/z 375, confirming the mass shift of +6 amu (atomic mass units). americanpharmaceuticalreview.compublicationslist.org

Isotopic Distribution Analysis: High-resolution MS can analyze the distribution of isotopologues, allowing for the calculation of isotopic purity (atom % D). d-nb.info This ensures that the bulk material consists predominantly of the d6 species, with minimal contribution from d1-d5 or unlabeled (d0) cholesterol. caymanchem.com

Positional Analysis via Tandem MS (MS/MS): By selecting the deuterated parent ion (e.g., m/z 375) and fragmenting it, the resulting product ions can provide information about the location of the labels. The fragmentation pattern of the deuterated cholesterol will differ from the unlabeled compound in a predictable way, helping to confirm that the deuterium atoms are located on the stable A-ring and not on the side chain. publicationslist.org

Table 1: Mass Spectrometric Data for this compound
CompoundMolecular FormulaMolecular Weight (g/mol)Observed Ion (APCI, [M+H-H₂O]⁺)Mass Shift (amu)
Cholesterol (Unlabeled)C₂₇H₄₆O386.65m/z 369.35N/A
This compoundC₂₇H₄₀D₆O392.69m/z 375.39+6

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Location

NMR spectroscopy provides definitive proof of the exact location of the deuterium atoms.

Proton (¹H) NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at positions 2, 3, 4, and 6 would be absent or significantly diminished. This provides direct evidence of deuterium substitution at these specific sites.

Deuterium (²H) NMR: A ²H NMR experiment will show signals corresponding to the deuterium atoms. The chemical shifts of these signals confirm their position on the steroid backbone. nih.govnih.gov Solid-state ²H NMR is particularly powerful for studying the dynamics and orientation of the deuterated cholesterol molecule within lipid membranes. rsc.org

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum is also used for structural confirmation. The carbon atoms directly bonded to deuterium (C-2, C-3, C-4, C-6) will show characteristic splitting in their signals (due to C-D coupling) and will be shifted slightly upfield compared to the unlabeled compound, an effect known as a deuterium-induced isotope shift. rsc.org Comparing the spectrum to that of unlabeled cholesterol provides unambiguous confirmation of the labeling positions. magritek.com

Considerations for Isotopic Purity and Stability in Long-Term Research Applications

For this compound to be a reliable standard, its isotopic purity and chemical stability must be maintained over time.

Isotopic Stability: The deuterium atoms in this compound are attached to carbon atoms via C-D bonds. These bonds are not readily exchangeable under normal physiological or analytical conditions (e.g., in the absence of strong acid/base or specific catalysts). Studies have shown that deuterated labels on the cholesterol ring are stable during analytical procedures and even intestinal passage. nih.gov

Chemical Stability and Storage: Like unlabeled cholesterol, the deuterated form can be susceptible to oxidation, particularly at the allylic C-7 position and the double bond. To prevent degradation and maintain compound integrity, it is recommended to store this compound in a solid form, in a tightly sealed container, protected from light, and at low temperatures (typically -20°C). isotope.comsigmaaldrich.com One study noted that the compound is stable in a hexane (B92381) solution for at least two weeks at room temperature, but long-term storage in solution is generally not recommended. publicationslist.org

Importance of Purity: The high chemical and isotopic purity (often specified as ≥98% chemical purity and ≥97% isotopic purity) is critical for its primary application as an internal standard. isotope.comsigmaaldrich.com Impurities, whether they are unlabeled cholesterol or other sterols, would compromise the accuracy of quantitative measurements where the standard is used to correct for sample loss during extraction and analytical variability. nih.gov

Advanced Analytical Methodologies Employing Cholesterol 2,2,3,4,4,6 D6

Quantitative Mass Spectrometry with Isotope Dilution Principles

Quantitative analysis using mass spectrometry is significantly enhanced by the application of isotope dilution, a technique that relies on the addition of a known amount of an isotopically labeled standard to a sample. Cholesterol-2,2,3,4,4,6-d6 is an ideal internal standard for this purpose due to its identical chemical and physical properties to the endogenous analyte, cholesterol. publicationslist.org This ensures that it behaves similarly during sample preparation, extraction, chromatography, and ionization, thereby correcting for any analyte loss or variability during the analytical process. nih.govscienceopen.com

Isotope Dilution Mass Spectrometry (IDMS) as a Reference Method for Sterol Quantification

Isotope Dilution Mass Spectrometry (IDMS) is widely recognized as a reference measurement procedure for the highly accurate quantification of total cholesterol. nih.govscienceopen.com The principle of IDMS involves adding a known quantity of an isotopically labeled version of the analyte, such as this compound or Cholesterol-d7, to the sample. scienceopen.com After allowing the labeled standard to equilibrate with the endogenous cholesterol, the cholesterol esters are hydrolyzed, and the total free cholesterol is extracted and derivatized for analysis. scienceopen.com

The ratio of the unlabeled (endogenous) to the labeled cholesterol is then measured by mass spectrometry. Because the amount of the labeled standard added is known, the exact amount of endogenous cholesterol in the original sample can be calculated with high precision and accuracy. lipidmaps.org This method effectively minimizes the impact of variations in sample extraction and instrument response. nih.gov The accuracy of IDMS has been validated against standard reference materials, such as those from the National Institute of Standards and Technology (NIST), with reported biases of less than 0.5% and imprecision under 1.0%. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Cholesterol and Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of cholesterol and its metabolites. nih.gov In many GC-MS applications, this compound is employed as an internal standard to ensure accurate quantification. scienceopen.com Prior to analysis, cholesterol and its metabolites are typically derivatized to increase their volatility and improve their chromatographic properties. nih.gov

A common approach involves the extraction of total free cholesterol from a sample, followed by derivatization with an agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA). scienceopen.com The resulting trimethylsilyl (B98337) ether derivatives are then separated on a GC column and detected by the mass spectrometer. By monitoring specific ions for both the endogenous analyte and the deuterated internal standard, precise quantification can be achieved. scienceopen.com This methodology has been successfully applied to determine cholesterol levels in various biological samples, including serum. scienceopen.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Sterol Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a powerful tool for comprehensive sterol profiling in biological systems. nih.gov The use of this compound as an internal standard is crucial for achieving accurate and reproducible results in LC-MS-based lipidomics studies. publicationslist.orgnih.gov LC-MS offers the advantage of analyzing a wide range of sterols, including both free cholesterol and cholesteryl esters, often without the need for derivatization. nih.gov

In a typical LC-MS workflow, lipids are extracted from the biological matrix and separated using a reversed-phase liquid chromatography column. The eluting compounds are then ionized, commonly using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), and detected by a tandem mass spectrometer (MS/MS). nih.govamericanpharmaceuticalreview.com The use of selected reaction monitoring (SRM) allows for the highly selective and sensitive detection of specific parent-to-product ion transitions for both the analyte and the deuterated internal standard. publicationslist.orgnih.gov This approach has been successfully used to quantify cholesterol uptake in cell culture models and to profile sterols in various tissues. nih.govnih.gov

Analytical TechniqueIonization MethodKey Advantages
GC-MS Electron Ionization (EI)High chromatographic resolution, established libraries for spectral matching. scienceopen.com
LC-MS/MS APCI, ESIHigh sensitivity and selectivity, suitable for a broad range of sterols without derivatization. nih.govnih.gov

Direct Injection/Electron Ionization-Mass Spectrometry (DI/EI-MS) for Rapid Quantification

For rapid quantification of cholesterol, Direct Injection/Electron Ionization-Mass Spectrometry (DI/EI-MS) presents a high-throughput alternative to chromatographic methods. This technique involves the direct introduction of a sample extract into the ion source of the mass spectrometer, bypassing the time-consuming separation step. The use of an internal standard like this compound is essential to correct for matrix effects and variations in instrument response.

While DI/EI-MS offers speed, it lacks the specificity of chromatographic methods, as it does not separate cholesterol from other structurally similar sterols. Therefore, its application is best suited for samples where cholesterol is the predominant sterol and a rapid, semi-quantitative or screening analysis is required.

Role as an Internal Standard in High-Throughput Lipidomic Platforms

The advent of high-throughput lipidomics has created a demand for robust and reliable analytical methods capable of analyzing a large number of samples in a short period. nih.govresearchgate.net In these platforms, this compound plays a critical role as an internal standard, ensuring the quality and comparability of the generated data. publicationslist.orglipidmaps.orgnih.govmdpi.com

Shotgun lipidomics, a high-throughput approach that involves the direct infusion of a total lipid extract into a mass spectrometer, heavily relies on a panel of internal standards, including deuterated cholesterol, for absolute quantification. researchgate.net By including a known amount of this compound in each sample, researchers can normalize the signal intensity of endogenous cholesterol, thereby correcting for variations in extraction efficiency, ionization efficiency, and instrument performance. researchgate.net This enables the accurate comparison of cholesterol levels across different samples and studies, which is crucial for biomarker discovery and clinical research. nih.gov

The use of deuterated internal standards like this compound is a key element in achieving the high reproducibility required for large-scale lipidomics studies, with reported inter-day and inter-site coefficients of variation being impressively low. nih.gov

Method Validation, Accuracy, and Precision in Deuterated Cholesterol Assays

The validation of analytical methods employing this compound is paramount to ensure the reliability of the obtained results. diva-portal.org Method validation typically involves assessing several key parameters, including accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comnih.gov

Accuracy refers to the closeness of a measured value to the true value. In deuterated cholesterol assays, accuracy is often established by analyzing certified reference materials or by comparing the results with a reference method like IDMS. researchgate.netnih.gov For instance, the accuracy of a GC-IDMS method for total cholesterol was confirmed against a NIST standard reference material, showing a bias of less than 0.5%. researchgate.net

Precision reflects the degree of agreement among a series of measurements of the same sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at different levels:

Intra-assay precision (repeatability): The variation within a single analytical run. nih.gov

Inter-assay precision (intermediate precision): The variation between different analytical runs on different days. mdpi.comnih.gov

Studies have demonstrated excellent precision for methods using deuterated cholesterol standards. For example, an LC-MS/MS method for cholesterol quantification reported intra-day and inter-day precision with CVs within ±15%. mdpi.com

The following table summarizes typical validation parameters for a quantitative cholesterol assay using a deuterated internal standard:

Validation ParameterTypical Acceptance CriteriaFinding Example
Linearity (R²) > 0.99A calibration curve for cholesterol-3,4-13C2 using this compound as an internal standard showed a regression coefficient (R) greater than 0.997. publicationslist.org
Accuracy Bias < ±15% (for quality control samples)The accuracy of a method for phytosterol and tocopherol analysis using deuterated cholesterol as an internal standard was found to be within ±15% CV. mdpi.com
Precision (CV) < 15% (for quality control samples)Intra-day and inter-day precision for the same method were within ±15% CV. mdpi.com
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3An LC-MS/MS method for cholesterol uptake had a detection limit of 2.2 pmol. nih.gov
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10The same LC-MS/MS method had a quantification limit of 7.2 pmol. nih.gov

By adhering to rigorous validation procedures, analytical methods incorporating this compound can provide highly accurate and precise measurements of cholesterol, making it an indispensable tool in both research and clinical settings.

Integration with Other Analytical Techniques (e.g., EPR Spectroscopy for Membrane Dynamics)

The utility of this compound is significantly enhanced when used in concert with other advanced analytical methods beyond mass spectrometry and NMR. This integrative approach provides a more comprehensive understanding of membrane structure and dynamics. A notable example of this synergy is the combined use of deuterium-labeled cholesterol with Electron Paramagnetic Resonance (EPR) spectroscopy.

While EPR spectroscopy typically relies on the introduction of a paramagnetic spin label, such as a nitroxide probe, the presence of isotopically labeled molecules like this compound offers a complementary and powerful approach. nih.gov This combination is particularly insightful for studying the biophysical properties of lipid bilayers, including molecular ordering, dynamics, and the effects of cholesterol on membrane phases. nih.govcdnsciencepub.com

In such experiments, a spin-labeled probe, for instance, a cholestane (B1235564) spin label, is incorporated into a model membrane system that also contains this compound. nih.gov The EPR spectrum of the spin label provides information about its local environment, mobility, and orientation. mdpi.commdpi.com The presence of cholesterol is known to induce a higher degree of ordering in the phospholipid acyl chains, which is observable through changes in the EPR spectral lineshape. cdnsciencepub.comnih.gov

This dual-technique approach can reveal subtle differences in sensitivity to molecular motions. nih.gov For instance, while both EPR and ²H-NMR can detect the ordering effect of cholesterol, they may exhibit different degrees of sensitivity in detecting the motions of phospholipid molecules. nih.gov

Furthermore, the integration of data from EPR with neutron diffraction studies using A-ring deuterated cholesterol (like this compound) can precisely determine the location and orientation of cholesterol within the bilayer. nih.govrsc.org Neutron scattering can define the transverse location of the deuterated portion of the cholesterol molecule, while EPR provides dynamic information about the membrane environment. rsc.org This combination has been crucial in establishing how cholesterol orients itself in bilayers of varying thickness, showing that it reorients rapidly about the bilayer normal. rsc.org

The table below summarizes findings from a comparative study using EPR and ²H-NMR on model membranes, illustrating the type of quantitative data generated through such integrated approaches.

Table 1: Comparison of Molecular Order Parameters (S) in DMPC/DHPC Bicelles at 318 K
Cholesterol Concentration (mol%)Order Parameter (Smol) from EPR (X-band)Order Parameter (Smol) from EPR (Q-band)Qualitative Ordering Effect from ²H-NMR
00.510.56Baseline
15--Increased Ordering
200.760.86Significantly Increased Ordering

Data adapted from studies on cholesterol's effect in DMPC/DHPC bicelles. nih.gov The ²H-NMR data is qualitative, indicating a clear trend of increased molecular order with higher cholesterol concentration, as confirmed by quantitative EPR measurements. nih.gov

This integration of this compound with EPR and other techniques provides a multi-faceted view of membrane dynamics, where the isotopic label serves as a non-perturbing probe for one technique (NMR, neutron scattering) while the effects of its presence are monitored by another (EPR with a spin label). nih.govnih.gov This allows researchers to build more accurate and detailed models of cell membranes.

Research Applications in Cholesterol Dynamics and Metabolic Flux Analysis

Elucidation of Cholesterol Biosynthesis Pathways and Rates

The use of stable isotope tracers, such as deuterated cholesterol intermediates, has revolutionized the study of de novo cholesterol synthesis. This approach allows researchers to trace the flux of molecules through complex biochemical routes, providing quantitative insights into the rates of synthesis and the relative contributions of different pathways.

Measurement of de novo Cholesterol Synthesis Rates in in vitro and ex vivo Models

Stable isotope labeling, often using deuterium (B1214612) oxide (D₂O) or deuterated precursors, coupled with mass spectrometry, is a powerful method for measuring the rate of de novo cholesterol synthesis in cultured cells (in vitro) and tissue samples (ex vivo). umich.edu By introducing a deuterated tracer into the system, researchers can track the incorporation of deuterium into newly synthesized cholesterol and its intermediates. umich.edu

In a typical in vitro experiment, cultured cells, such as Chinese hamster ovary (CHO) cells, are grown in a medium enriched with a deuterium source. umich.edu The rate of synthesis can be determined by measuring the ratio of deuterated to undeuterated cholesterol over time using isotope ratio mass spectrometry. umich.edu For instance, studies have shown that in CHO cells grown in media with fetal calf serum, the percentage of newly synthesized cholesterol can be quantified, and the inhibitory effects of compounds like 26-hydroxycholesterol (B79680) on both HMG-CoA reductase activity and the cholesterol synthesis rate can be precisely measured. umich.edu

These methodologies provide a direct and absolute measure of cholesterol synthesis rates, offering a significant advantage over indirect methods that measure the activity of a single enzyme. umich.edu

Table 1: Illustrative Data on the Impact of Serum Concentration on de novo Cholesterol Synthesis in CHO Cells

Fetal Calf Serum Concentration (%)Cholesterol Concentration (µg/ml)Newly Synthesized Cholesterol (%)
0.10.3649.0
4.014.40.9

This table is based on data indicating a progressive decrease in newly synthesized cholesterol with increasing fetal calf serum concentrations, as detailed in studies on CHO cells. umich.edu

Tracing of Intermediate Sterols in Bloch and Kandutsch-Russell Pathways

Cholesterol biosynthesis from lanosterol (B1674476) proceeds through two main parallel pathways: the Bloch and the Kandutsch-Russell pathways. nih.govresearchgate.net These pathways are distinguished by the timing of the reduction of the double bond at the C24 position in the sterol side chain. nih.gov In the Bloch pathway, this reduction is the final step, proceeding through the intermediate desmosterol. nih.gov Conversely, the Kandutsch-Russell pathway involves an earlier reduction of the C24 double bond. nih.gov

The use of deuterated sterol intermediates, such as d6-lanosterol, has been instrumental in dissecting the flux through these two pathways in various tissues and cell types. elifesciences.org By introducing a labeled intermediate, scientists can trace its conversion into subsequent sterols in each pathway using liquid chromatography-tandem mass spectrometry (LC-MS/MS). elifesciences.org

Research has revealed that the utilization of these pathways is highly tissue-specific. For example, in mice, the testes predominantly use the Bloch pathway, while other tissues may use a modified version of the Kandutsch-Russell pathway. nih.gov Furthermore, the relative flux through these pathways can be influenced by cellular conditions. For instance, sterol depletion in cultured cells has been shown to increase the metabolic flux through the Bloch pathway. nih.gov

Table 2: Proportional Flux Through the Bloch Pathway in Various Mouse Tissues

TissueBloch Pathway Utilization (%)
Testes97
Preputial Gland8

This table is derived from in vivo flux analysis studies in mice, highlighting the tissue-specific nature of cholesterol biosynthesis pathways. nih.gov

Assessment of Rate-Limiting Enzymes and Regulatory Mechanisms in Sterol Anabolism

The regulation of cholesterol biosynthesis is tightly controlled, with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase being a key rate-limiting enzyme. nih.gov The activity of this and other enzymes in the pathway can be assessed using isotopic tracers. By measuring the rate of conversion of a labeled substrate to its product, researchers can infer the activity of the catalyzing enzyme.

Studies have shown that overexpression of certain enzymes can alter the preferred biosynthetic pathway. For example, the overexpression of 24-dehydrocholesterol reductase (DHCR24), the enzyme that reduces the double bond at C24, enhances the use of the modified Kandutsch-Russell pathway. nih.gov This demonstrates that the level and activity of specific enzymes are critical determinants of the metabolic route taken during cholesterol synthesis.

Furthermore, the use of deuterated compounds allows for the investigation of feedback regulation mechanisms. For example, the addition of 26-hydroxycholesterol to cell cultures has been shown to decrease the rate of cholesterol synthesis, indicating a regulatory feedback loop. umich.edu

Investigation of Cholesterol Absorption, Efflux, and Cellular Transport

Cholesterol-2,2,3,4,4,6-d6 serves as a powerful tool for studying the complex processes of cholesterol movement across cellular membranes, including its absorption, efflux, and the proteins that facilitate this transport.

Quantification of Cellular Cholesterol Flux and Homeostasis

Maintaining cellular cholesterol homeostasis is crucial for cell function, and this balance is achieved through the regulation of cholesterol influx, efflux, and intracellular synthesis. nih.gov Stable isotope-labeled cholesterol, such as deuterated cholesterol, is used in conjunction with mass spectrometry to quantify the movement of cholesterol between cells and their environment. nih.gov

In a typical cholesterol efflux assay, cells are first labeled with deuterated cholesterol. After an equilibration period, the cells are incubated with cholesterol acceptors, such as high-density lipoproteins (HDL) or apolipoprotein A-I (apoA-I). The amount of deuterated cholesterol that has moved from the cells to the acceptor-containing medium is then quantified by mass spectrometry. This allows for a precise measurement of the rate of cholesterol efflux. nih.gov While many studies have utilized other deuterated forms like d7-cholesterol for these assays, the principles of using this compound are analogous. nih.gov

These assays have demonstrated that the efflux of cholesterol is a regulated process, influenced by factors that upregulate the expression of cholesterol transport proteins. nih.gov

Table 3: Comparison of Cholesterol Efflux with Different Acceptors (Illustrative)

Cholesterol Acceptor% Cholesterol Efflux (Hypothetical)
Bovine Serum Albumin (BSA)5
Apolipoprotein A-I (apoA-I)15
High-Density Lipoprotein (HDL)25

This table provides a hypothetical representation of results from a cholesterol efflux assay, demonstrating the differential capacity of various acceptors to promote cholesterol removal from cells. The principles are based on efflux assays using isotopically labeled cholesterol. nih.gov

Studies on Sterol Transport Protein Activity and Mechanisms

The movement of cholesterol across the cell membrane is facilitated by a family of sterol transport proteins, including the ATP-binding cassette (ABC) transporters like ABCA1 and ABCG1. nih.gov The activity of these transporters can be investigated using deuterated cholesterol.

While direct binding assays with this compound are not extensively documented in the reviewed literature, the use of this labeled compound in cellular efflux assays provides an indirect measure of the activity of these crucial transport proteins. The quantification of deuterated cholesterol movement provides a reliable method for screening compounds that may modulate the activity of these transporters, which is of significant interest in the development of therapies for cardiovascular diseases. nih.gov

Understanding Reverse Cholesterol Transport Kinetics in Model Systems

Reverse cholesterol transport (RCT) is a vital physiological pathway for removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion, a process crucial for preventing atherosclerosis. wikipedia.orgnih.govnih.gov The use of stable isotope tracers like deuterated cholesterol has become a key methodology for studying the kinetics of this multi-step process in animal models. mdpi.com

The core principle of RCT involves the efflux of cholesterol from cells, such as macrophages in the arterial wall, to high-density lipoprotein (HDL) particles in the bloodstream. wikipedia.orgnih.gov These HDL particles then transport the cholesterol to the liver, where it can be taken up and eventually eliminated from the body, often after conversion to bile acids. nih.govnih.gov By introducing Cholesterol-d6 into these model systems, researchers can trace the movement of exogenous cholesterol through the various stages of RCT. This allows for the quantification of cholesterol efflux rates from specific cell types and its subsequent appearance in the plasma and liver, providing a dynamic view of the efficiency of the RCT pathway. mdpi.com Animal studies have been instrumental in demonstrating how different factors, such as diet, can influence the various steps of RCT. mdpi.com

Kinetic Modeling of Cholesterol Pool Sizes and Turnover

Kinetic modeling is essential for understanding the distribution and turnover of cholesterol within the body's different compartments or "pools". nih.gov Stable isotopes like deuterated cholesterol are used to measure cholesterol synthesis rates and turnover, providing the data needed to construct these models. ahajournals.org Two-pool and three-pool models are commonly used to describe cholesterol metabolism, representing rapidly and slowly exchanging cholesterol compartments in the body. mdpi.com

When deuterated cholesterol is introduced into a system, its incorporation into various cholesterol pools can be tracked over time. By measuring the isotopic enrichment in different pools, such as the free cholesterol pool in erythrocytes, researchers can calculate the fractional synthesis rate (FSR), which represents the fraction of the pool that is newly synthesized over a specific period. ahajournals.org This method relies on several key assumptions, including that the turnover in erythrocyte cholesterol is representative of the larger, rapidly exchangeable cholesterol pool in the body. ahajournals.org

These kinetic studies provide crucial parameters for metabolic models, including:

Production Rate (PR): The total rate of cholesterol synthesis in the body.

Pool Size (M): The amount of cholesterol in a given compartment.

Rate Constants: The rates of transfer between different pools and the rate of elimination from the system.

Data from these models help elucidate how factors like diet can suppress cholesterol synthesis and alter turnover rates. ahajournals.org

Application in Understanding Sterol Metabolism in Specific Biological Contexts (e.g., cell lines, animal models)

Cholesterol-d6 and other deuterated analogues are powerful tools for investigating sterol metabolism in specific biological settings, from individual cell lines to whole animal models. Their stability and the ability to be distinguished from endogenous cholesterol via mass spectrometry make them ideal tracers. nih.gov

Liver and Brain Sterol Dynamics Research

The brain is the most cholesterol-rich organ, and its cholesterol metabolism is largely independent of the rest of the body due to the blood-brain barrier. aging-us.com Dysregulation of brain cholesterol is linked to numerous neurodegenerative diseases. news-medical.net Similarly, the liver is the central organ for regulating whole-body cholesterol homeostasis. aging-us.com

Deuterated cholesterol has been instrumental in studying the distinct metabolic dynamics in these two organs. nih.gov Using mass spectrometry imaging (MSI), researchers can map the spatial distribution of sterols in brain tissue. nih.govbiorxiv.org By applying a deuterated cholesterol standard (e.g., [2H7]cholesterol) onto a tissue section, it becomes possible to quantify the endogenous cholesterol levels in specific brain regions, such as the pons, medulla, and corpus callosum. nih.govbiorxiv.org

In a study on Huntington's disease models, d6-cholesterol was administered to track its distribution and persistence. nih.gov The findings showed that d6-cholesterol was present in the brain for an extended period, decreasing over 20 weeks, while it was cleared rapidly from peripheral tissues and plasma. nih.gov This demonstrates its utility in quantifying the delivery and utilization of exogenous cholesterol by brain cells.

Table 1: Quantification of d6-Cholesterol in Mouse Tissues Over Time

Time Post-InjectionStriatum (ng/mg tissue)Cortex (ng/mg tissue)Cerebellum (ng/mg tissue)Plasma (ng/ml)Liver (ng/mg tissue)
24 hours 0.360.540.45114.745.4
2 weeks 1.011.150.982.93.2
10 weeks 0.550.620.51Not DetectedNot Detected
20 weeks 0.310.390.33Not DetectedNot Detected

This table is based on data presented in a study on Huntington's disease models, illustrating the differential clearance of d6-cholesterol from central versus peripheral tissues. nih.gov

Macrophage Cholesterol Homeostasis and Lipid Loading Studies

Macrophages play a central role in the development of atherosclerosis by taking up modified lipoproteins and becoming cholesterol-laden "foam cells". americanpharmaceuticalreview.com Understanding the mechanisms of cholesterol influx, storage, and efflux in these cells is crucial. nih.gov

Cholesterol-d6 is used in these studies primarily as an internal standard for the precise quantification of cholesterol and cholesteryl esters within macrophages using liquid chromatography-mass spectrometry (LC/MS). americanpharmaceuticalreview.com In lipid-loading studies, macrophages are incubated with lipoproteins, and the subsequent accumulation of intracellular lipids is measured. The use of a deuterated internal standard like Cholesterol-d6 allows for accurate measurement by correcting for variations during sample preparation and analysis. This approach has been used to verify the dose-dependent increase of cholesterol esters in macrophages and to assess the efficacy of inhibitors of the enzyme ACAT, which is responsible for esterifying cholesterol for storage. americanpharmaceuticalreview.com While often used as a standard, the principles of stable isotope tracing can also be applied to track the movement and efflux of exogenously supplied deuterated cholesterol from macrophages. nih.gov

Microbial Cholesterol Catabolism Pathways

The gut microbiota and pathogenic bacteria can metabolize cholesterol, impacting host cholesterol homeostasis and disease processes. nih.govnih.gov For instance, Mycobacterium tuberculosis, the bacterium that causes tuberculosis, can use host cholesterol as a carbon and energy source, which is crucial for its survival and pathogenesis. nih.gov

Deuterated cholesterol has been employed to trace the metabolic fate of cholesterol in these microorganisms. In one study, M. tuberculosis was grown in the presence of heptadeuterated cholesterol. nih.gov Mass spectrometric analysis of lipids extracted from the bacteria revealed that the metabolic flux of propionate (B1217596) derived from the degradation of the cholesterol side-chain contributed to the synthesis of key bacterial virulence factors. nih.gov Another study used deuterated cholesterol-d5 in mice to track the distribution of ingested cholesterol and to develop a whole-body model of cholesterol metabolism that includes the influence of the gut microbiota. nih.gov These studies demonstrate the power of using labeled cholesterol to unravel the complex interactions between microbes and host sterol metabolism.

Theoretical and Methodological Considerations for Deuterated Cholesterol Research

Assessment of Kinetic Isotope Effects (KIE) in Sterol Metabolism

A primary consideration in any stable isotope tracer study is the potential for kinetic isotope effects (KIE). A KIE occurs when the presence of a heavier isotope, such as deuterium (B1214612) (²H) in place of protium (B1232500) (¹H), alters the rate of a chemical reaction. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage can be a rate-limiting step in an enzymatic reaction.

For Cholesterol-2,2,3,4,4,6-d6, the deuterium labels are placed on the A and B rings of the sterol nucleus. These positions are not typically subject to cleavage in the rate-limiting steps of major cholesterol metabolic pathways, such as esterification by ACAT or initial side-chain oxidation by CYP11A1. For instance, a study on d3-Cholesterol found no kinetic deuterium isotope effect on C-22 hydroxylation, the first step in pregnenolone (B344588) synthesis, indicating that C-H bond cleavage was not the rate-limiting step. semanticscholar.org

In practice, for many applications like cholesterol absorption studies, the metabolic behavior of deuterated and ¹³C-labeled cholesterol has been shown to be identical to that of radiolabeled ¹⁴C-cholesterol, suggesting that any KIE is negligible in these contexts. researchgate.nettandfonline.com Nevertheless, the potential for subtle KIEs should always be a theoretical consideration, particularly when investigating novel or specific enzymatic pathways where a C-D bond might be directly or indirectly involved in a rate-determining step. researchgate.net

Strategies for Administering Deuterated Cholesterol in in vivo Research Models

The effective delivery of this compound to the biological system under investigation is crucial for the success of in vivo studies. The choice of administration strategy depends on the specific research question, the animal model, and the metabolic process being studied. Common methods include oral administration to trace dietary absorption and intravenous injection to study plasma kinetics and distribution. researchgate.netbioscientifica.com

Researchers often employ a dual-isotope method, where two different labeled versions of cholesterol are given simultaneously via different routes (e.g., oral deuterated cholesterol and intravenous ¹³C-cholesterol) to precisely quantify absorption and clearance. researchgate.netbioscientifica.com To overcome the poor water solubility of cholesterol, various delivery vehicles are utilized.

Administration StrategyDelivery Vehicle/MethodResearch Application
Oral Administration Dissolved in oil (e.g., MCT oil); included in a meal or standard diet. bioscientifica.comfrontiersin.orgMeasuring fractional cholesterol absorption from the gut. frontiersin.orgphysiology.org
Intravenous (i.v.) Injection Complexed with cyclodextrin; incorporated into liposomes or lipid emulsions. bioscientifica.comphysiology.orgDetermining plasma clearance rates, transport kinetics, and tissue distribution. researchgate.netphysiology.org
Dietary Supplementation Mixed directly into chow for long-term feeding studies. mdpi.comAssessing steady-state cholesterol turnover and uptake in specific tissues like the retina over extended periods. mdpi.com
Nanoparticle Delivery Encapsulated in polymeric nanoparticles or lipid nanoparticles (LNPs). ehdn.orgresearchgate.netnih.govTargeting cholesterol to specific tissues, such as the brain, to study its local accumulation and effects. ehdn.orgresearchgate.net

These strategies allow for the precise tracking of the exogenous labeled cholesterol as it moves through various physiological pools, separate from the body's endogenous cholesterol.

Integration with Multi-Omics Approaches in Lipid Research (e.g., Lipidomics, Metabolomics)

The true power of using tracers like this compound is realized when combined with systems-biology approaches such as lipidomics and metabolomics. This integration allows researchers to move beyond tracking a single molecule and instead observe its impact on the broader metabolic network. nih.gov

In lipidomics, this compound is frequently used as an internal standard. nih.govnih.gov Because it is chemically identical to endogenous cholesterol but mass-shifted, it can be added to a sample at a known concentration to enable precise and accurate quantification of unlabeled cholesterol and its esters during mass spectrometry analysis. nih.govresearchgate.netsemanticscholar.org

Beyond its use as a standard, deuterated cholesterol is central to tracer-based lipidomics. nih.govresearchgate.net In this approach, the labeled cholesterol is administered to a biological system, and its metabolic fate is tracked over time. By analyzing samples with mass spectrometry, researchers can identify and quantify downstream metabolites that have incorporated the deuterium label, such as cholesteryl esters or bile acids. mdpi.com This provides a dynamic view of metabolic flux through specific pathways. When combined with a global, untargeted lipidomics or metabolomics analysis that measures changes in the entire lipid or metabolite profile, this integrated approach can reveal how a specific flux (e.g., cholesterol efflux) influences other interconnected metabolic pathways. nih.govnih.gov This multi-omics strategy provides a holistic view of lipid dysregulation in disease states. nih.gov

Comparison with Other Isotopic Labeling Strategies (e.g., ¹³C-labeled cholesterol, deuterated water)

While this compound is a valuable tool, other isotopic labeling strategies exist, each with distinct advantages and applications. The choice of tracer is dictated by the specific biological question.

Cholesterol-d6 vs. ¹³C-labeled Cholesterol: Cholesterol labeled with the stable isotope carbon-13 (¹³C) is another common tracer. The primary difference is the labeling atom. Analytically, both can be distinguished by mass spectrometry, which allows them to be used together in dual-labeling studies. researchgate.netbioscientifica.com For example, oral absorption can be measured by giving oral [²H]cholesterol and intravenous [¹³C]cholesterol simultaneously. researchgate.netbioscientifica.com While both are considered safe and non-radioactive, ¹³C-labeled tracers can sometimes be preferred because the C-¹³C bond is less susceptible to isotopic exchange with solvent protons than a C-D bond, ensuring label stability. mdpi.com However, for many applications in cholesterol metabolism, this is not a significant concern, and both have been used to show identical cholesterol kinetics. tandfonline.com

Cholesterol-d6 vs. Deuterated Water (D₂O): The most significant comparison is with deuterated water (D₂O). These two tracers answer fundamentally different biological questions.

Deuterated Cholesterol (e.g., Cholesterol-d6): When administered as a pre-formed molecule, it traces the fate of exogenous cholesterol. It is used to measure processes like absorption, transport, cellular uptake/efflux, and conversion to other steroids. mdpi.comresearchgate.net It does not measure the synthesis of new cholesterol.

Deuterated Water (D₂O): When D₂O is administered, it equilibrates with the body's total water pool. nih.gov The deuterium atoms are then incorporated into newly synthesized molecules, including cholesterol, via enzymatic reactions that use water or its protons (e.g., from NADPH). researchgate.netnih.govahajournals.org Therefore, D₂O is the gold standard for measuring the rate of de novo cholesterol synthesis (i.e., the creation of new cholesterol molecules from precursors like acetyl-CoA). nih.govnih.govelifesciences.org

The following table summarizes the key differences and applications of these labeling strategies.

FeatureThis compound¹³C-labeled CholesterolDeuterated Water (D₂O)
Label Type Stable Isotope (Deuterium)Stable Isotope (Carbon-13)Stable Isotope (Deuterium)
Primary Use Tracing the fate of a pre-formed cholesterol molecule (absorption, transport, efflux, conversion). mdpi.comresearchgate.netTracing the fate of a pre-formed cholesterol molecule; often used in dual-isotope studies with ²H-cholesterol. tandfonline.combioscientifica.comMeasuring the rate of de novo synthesis of cholesterol and other lipids. nih.govnih.govnih.gov
Biological Question "Where does this specific cholesterol molecule go, and what does it become?""Where does this specific cholesterol molecule go?" (often in parallel with another tracer)."How fast is the body/tissue making new cholesterol?"
Method of Administration Oral, intravenous, dietary. bioscientifica.commdpi.comOral, intravenous, dietary. bioscientifica.comnih.govOral (in drinking water), intraperitoneal injection. elifesciences.orgnih.govnih.gov
Key Advantage Directly tracks the flux and metabolism of a defined cholesterol pool.Stable label, ideal for dual-tracer studies with deuterated compounds. bioscientifica.comacs.orgacs.orgMeasures endogenous synthesis from the true precursor pool; non-invasive for long-term studies. nih.govahajournals.org
Key Limitation Does not measure de novo synthesis.Does not measure de novo synthesis.Does not track the fate of a specific, pre-existing cholesterol molecule.

Future Directions and Emerging Research Avenues

Development of Novel Analytical Platforms for Deuterated Sterol Quantification

A primary application of Cholesterol-2,2,3,4,4,6-d6 is as an internal standard for mass spectrometry (MS) to ensure accurate quantification. The development of more sophisticated analytical platforms is a continuous goal, aiming for greater speed, sensitivity, and specificity. Research is moving beyond traditional methods to embrace novel techniques that overcome the challenges inherent in sterol analysis, such as their poor ionization efficiency and complex biological matrices.

Recent advancements include the development of a fast chromatography-tandem mass spectrometric (FC-MS/MS) method that can quantify seven different phytosterols (B1254722) and tocopherols (B72186) in just 1.3 minutes. nih.gov In this approach, deuterated cholesterol was evaluated as an internal standard, and its distinct retention time was crucial for eliminating analytical interferences and allowing for accurate quantification. nih.gov Another innovative strategy involves chemical derivatization to enhance the detection of sterols. A novel method uses 3-(chlorosulfonyl)benzoic acid to derivatize neutral lipids, including sterols, enabling highly sensitive analysis by reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS). acs.org This derivatization, combined with specific fragmentation patterns, significantly improves detection limits, achieving 15–25 pmol/mL for free sterols in plasma. acs.org

Similarly, a robust method using derivatization followed by ultra-performance liquid chromatography–high resolution mass spectrometry (UPLC-HRMS) has been developed. researchgate.net This platform allows for the separation of a mixture of 11 derivatized sterols and oxysterols within a six-minute chromatographic run, with detection in the nanomolar range. researchgate.net These methods represent a significant leap forward, enabling more complex studies of sterol metabolism. The use of this compound as an internal standard is fundamental to the validation and accuracy of these advanced platforms. researchgate.net

Comparison of Novel Analytical Platforms for Sterol Quantification

MethodKey FeatureReported PerformanceRole of Deuterated Cholesterol
Fast Chromatography-Tandem Mass Spectrometry (FC-MS/MS)Rapid analysis time1.3-minute run time for 7 analytes nih.govInternal standard to eliminate interference and ensure accuracy nih.gov
RP-UHPLC/MS/MS with DerivatizationEnhanced sensitivity for neutral lipidsDetection limits of 15–25 pmol/mL in plasma acs.orgUsed as an internal standard for method development and validation acs.org
UPLC-HRMS with DerivatizationImproved ionization and separation6-minute separation of 11 sterols/oxysterols; nanomolar detection researchgate.netEssential for validating quantification in complex biological samples researchgate.net
HPLC/APCI-MS/MSHigh selectivity and sensitivityLimit of quantification (LOQ) for cholesterol reported at 1.30 pmol researchgate.netUsed as the internal standard for creating calibration curves researchgate.net

Exploration of New Research Questions in Sterol Biology Utilizing Deuterated Cholesterol

The availability of deuterated cholesterol enables researchers to ask new and more dynamic questions about sterol biology that are not answerable with traditional techniques. These questions move beyond static concentration measurements to probe the flux, trafficking, and function of cholesterol in complex biological systems. d-nb.info

One emerging frontier is the use of advanced imaging techniques to visualize cholesterol metabolism at the subcellular level. By combining deuterated cholesterol with Stimulated Raman Scattering (SRS) microscopy, researchers can track the molecule without the need for large, disruptive fluorescent tags. acs.org This has allowed for the observation of heterogeneous incorporation of cholesterol into individual lipid droplets within a single cell, revealing spatial and temporal dynamics of lipid storage that were previously obscured. acs.org

Another area of research is the investigation of the biophysical properties of cell membranes and barriers. For instance, this compound and its synthesized derivative, deuterated cholesterol sulfate (B86663) (CholS-d6), were used in model systems of the stratum corneum, the outermost layer of the skin. scienceopen.com By individually labeling the components, researchers could determine that a high ratio of cholesterol sulfate to cholesterol fluidizes the sterol fraction of the lipid matrix. scienceopen.com This finding provides new insights into how the skin barrier's permeability is regulated at a molecular level. scienceopen.com Furthermore, Deuterium (B1214612) Metabolic Imaging (DMI) is a rediscovery of a spectroscopic tool that allows for the investigation of metabolic processes in three dimensions, providing a powerful method for studying the fate of administered deuterium-enriched compounds in both healthy and diseased states. nih.gov

Emerging Research Utilizing Deuterated Cholesterol

Research AreaTechniqueKey Question Answered
Subcellular Lipid DynamicsStimulated Raman Scattering (SRS) ImagingRevealed heterogeneous distribution and incorporation of cholesterol among individual lipid droplets in a single cell. acs.org
Skin Barrier FunctionSolid-state 2H-NMR SpectroscopyDetermined that a high cholesterol sulfate to cholesterol ratio fluidizes the sterol fraction of the stratum corneum, affecting its permeability. scienceopen.com
In Vivo Metabolic FluxDeuterium Metabolic Imaging (DMI) / Mass SpectrometryEnables non-invasive, three-dimensional mapping and quantification of cholesterol metabolic pathways in living organisms. d-nb.infonih.gov

Advancements in Site-Specific Deuteration for Targeted Metabolic Studies

The strategic placement of deuterium atoms within the cholesterol molecule represents a significant advancement for conducting highly specific metabolic studies. While uniformly deuterated molecules are useful, site-specific deuteration allows researchers to probe the mechanisms of particular enzymes and metabolic pathways with surgical precision. arkat-usa.org The location of the deuterium label is chosen based on the scientific question and the analytical method being used.

For example, this compound, with deuterium on the A-ring of the sterol nucleus, is particularly well-suited for mass spectrometry-based assays. This placement provides a clear mass shift for detection while being located on a part of the molecule that is often stable during metabolic transformations and less likely to interfere with fragmentation patterns used for identification. In contrast, deuteration on the flexible side-chain might be preferable for nuclear magnetic resonance (NMR) studies seeking to probe membrane-lipid interactions without perturbing the sterol's polar headgroup. researchgate.net

The synthesis of these specialized molecules is a field of active development. arkat-usa.org Synthetic strategies have evolved to allow for the late-stage incorporation of deuterium, which is often more efficient. arkat-usa.org Researchers have developed routes to synthesize pairs of epimeric 2- and 4-deuteriocholesterols, as well as 6-deuterio–4-cholesten–3-ones, specifically to study the stereochemistry of hydrogen loss during enzymatic reactions. arkat-usa.org These targeted probes are essential for distinguishing between different metabolic routes and understanding the precise mechanisms of sterol-modifying enzymes. arkat-usa.org Future advancements will likely focus on developing more versatile and efficient synthetic routes to access an even wider array of site-specifically deuterated sterols, opening the door to answering ever more detailed questions in biology and medicine.

Q & A

How is Cholesterol-2,2,3,4,4,6-d6 utilized as an internal standard in lipidomics?

Level: Basic
Answer:
this compound is widely employed as an internal standard (IS) for quantifying endogenous cholesterol and its esters in lipidomics. Key methodological steps include:

  • Sample Preparation: Spiking biological samples (e.g., cell lysates, plasma) with a known concentration of the deuterated IS prior to lipid extraction. This corrects for variability in extraction efficiency and ionization suppression in mass spectrometry (MS) .
  • Chromatography: Separation via HPLC with a C18 column under reverse-phase conditions, using mobile phases such as methanol/water or acetonitrile/isopropanol gradients to resolve cholesterol derivatives .
  • Detection: Quantification using tandem MS (MS/MS) in atmospheric pressure chemical ionization (APCI) mode. The deuterated IS provides distinct mass shifts (e.g., m/z +6 for [M+H-H2O]+) to differentiate it from unlabeled cholesterol .

What considerations are necessary when designing isotope dilution experiments with deuterated cholesterol?

Level: Advanced
Answer:
Critical factors include:

  • Isotopic Purity: Verify isotopic enrichment (≥97% deuterium) to avoid contamination from non-deuterated species, which can skew quantification .
  • Matrix Effects: Assess ion suppression/enhancement in complex biological matrices (e.g., serum, tissues) by comparing IS recovery in spiked vs. solvent-only samples .
  • Calibration Curves: Use serial dilutions of the IS to establish linearity across physiologically relevant concentrations (e.g., 0.1–100 µM). Accuracy should be validated within ±15% of nominal values .
  • Cross-Contamination: Avoid co-eluting isotopes (e.g., 13C-labeled cholesterol) by optimizing chromatographic resolution or using selective ion monitoring (SIM) .

How does the deuteration pattern of this compound influence its application in membrane biophysics studies?

Level: Advanced
Answer:
The A-ring deuteration (positions 2,2,3,4,4,6) minimizes interference with membrane dynamics compared to tail-labeled analogs (e.g., 25,26,26,26,27,27,27-d7). Applications include:

  • NMR Studies: Deuterium labeling enables site-specific analysis of cholesterol orientation in lipid bilayers via ²H-NMR quadrupolar splitting .
  • Membrane Fluidity: Incorporation into model membranes (e.g., 18:0-22:6n3-PC/cholesterol mixtures) at controlled mol% (e.g., 29 ± 1%) allows precise measurement of phase behavior using differential scanning calorimetry (DSC) .
  • Tracer Studies: Tracking cholesterol flip-flop kinetics in asymmetric bilayers without perturbing endogenous lipid packing .

What methods validate the isotopic enrichment of this compound in metabolic flux analysis?

Level: Advanced
Answer:
Validation involves:

  • High-Resolution MS: Measure the isotopic distribution using Q-TOF or Orbitrap systems to confirm deuterium incorporation (e.g., m/z 392.69 vs. 386.65 for unlabeled cholesterol) .
  • Cross-Platform Calibration: Use hybrid GC/MS/AMS (accelerator MS) for simultaneous detection of 14C-labeled metabolites and deuterated IS, achieving limits of quantification (LOQ) as low as 0.00175 dpm .
  • Stability Tests: Incubate the IS under experimental conditions (e.g., pH 7.4, 37°C) to assess deuterium exchange or degradation over time .

How to address spectral overlap in mass spectrometry when using this compound alongside other labeled compounds?

Level: Advanced
Answer:
Mitigation strategies include:

  • Selective Ion Monitoring (SIM): Focus on unique fragment ions (e.g., m/z 369.3 for cholesterol after losing H2O) to avoid interference from co-eluting isotopes .
  • Chromatographic Optimization: Adjust gradient elution to separate cholesterol derivatives (e.g., cholesteryl esters) with retention time differences ≥1 minute .
  • Polarity Switching: Alternate between positive and negative ionization modes to isolate cholesterol (APCI+) from sulfated sterols (ESI-) .

What experimental designs are optimal for studying cholesterol absorption using this compound?

Level: Advanced
Answer:
Key approaches include:

  • In Vivo Tracer Studies: Administer deuterated cholesterol orally or intravenously in model organisms (e.g., mice), followed by GC-MS analysis of plasma and tissues to calculate absorption efficiency .
  • Dual-Isotope Labeling: Combine 2,2,3,4,4,6-d6-cholesterol with 13C2-cholesterol to distinguish dietary vs. synthesized pools in hepatic and intestinal samples .
  • Compartmental Modeling: Use software like SAAM II to fit kinetic data and estimate turnover rates, leveraging the IS for normalization .

How to optimize extraction protocols for this compound in complex biological matrices?

Level: Basic
Answer:
Recommended steps:

  • Solvent Systems: Use chloroform/methanol (2:1 v/v) for lipid extraction, with acidic conditions (0.25 M HCl) to protonate cholesterol and improve recovery .
  • Double Extraction: Perform two sequential extractions to recover >95% of cholesterol, validated by spiking known IS concentrations .
  • Drying and Reconstitution: Dry organic phases under nitrogen and reconstitute in MS-compatible solvents (e.g., ethanol or isopropanol) to prevent precipitation .

What are the limitations of using this compound in metabolic studies?

Level: Advanced
Answer:
Limitations include:

  • Isotope Effects: Deuterium at positions 3 and 4 may slightly alter enzyme kinetics (e.g., cholesterol esterase activity), necessitating validation against unlabeled controls .
  • Spectral Complexity: In high-throughput lipidomics, co-eluting isobars (e.g., phytosterols) require orthogonal separation techniques like ion mobility .
  • Cost Constraints: High-purity deuterated standards (e.g., 50 mg at JPY 123,200) limit large-scale in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.